3-Methyl-5-propoxybenzoic acid
CAS No.:
Cat. No.: VC13551999
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O3 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 3-methyl-5-propoxybenzoic acid |
| Standard InChI | InChI=1S/C11H14O3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |
| Standard InChI Key | XJQMQZHGKXRNEE-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC(=CC(=C1)C(=O)O)C |
| Canonical SMILES | CCCOC1=CC(=CC(=C1)C(=O)O)C |
Introduction
Chemical Identity and Physicochemical Properties
3-Methyl-5-propoxybenzoic acid belongs to the class of benzoic acid derivatives, featuring a carboxylic acid functional group at position 1, a methyl group at position 3, and a propoxy group (-OCH₂CH₂CH₃) at position 5. Its molecular formula, C₁₁H₁₄O₃, corresponds to a molecular weight of 194.23 g/mol. While direct experimental data for this compound are scarce, comparisons to structurally related molecules allow for reasonable estimations of its properties (Table 1).
Table 1: Estimated Physicochemical Properties of 3-Methyl-5-Propoxybenzoic Acid
The methyl and propoxy substituents influence electronic and steric effects, potentially altering reactivity compared to unsubstituted benzoic acid. The electron-donating propoxy group may enhance solubility in nonpolar solvents, while the methyl group could stabilize the aromatic ring against electrophilic attack .
Synthesis and Structural Elucidation
The synthesis of 3-methyl-5-propoxybenzoic acid can be hypothesized through two primary routes, extrapolated from methods used for similar compounds:
Oxidation of a Substituted Benzyl Alcohol
A pathway analogous to the synthesis of 3-bromo-5-methylbenzoic acid involves oxidizing a pre-functionalized benzyl alcohol. For example, 3-methyl-5-propoxybenzyl alcohol could be treated with potassium permanganate (KMnO₄) in a mixed acetone-water system under reflux . This method typically achieves moderate yields (e.g., 60% for bromo analogs ) and requires careful control of reaction conditions to prevent over-oxidation.
Key Reaction Steps:
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Protection of Carboxylic Acid: Convert 3-methyl-5-hydroxybenzoic acid to its methyl ester using methanol and catalytic sulfuric acid.
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Propoxylation: Treat the ester with propyl bromide and K₂CO₃ in dimethylformamide (DMF) at 80–100°C.
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Deprotection: Hydrolyze the ester back to the carboxylic acid using aqueous NaOH or HCl.
These findings suggest that 3-methyl-5-propoxybenzoic acid warrants investigation for metabolic disorders, though its efficacy and safety profile remain unvalidated.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s structure positions it as a potential intermediate in synthesizing more complex molecules. For example, esterification or amidation of the carboxylic acid group could yield derivatives with enhanced bioactivity or modified physicochemical properties .
Material Science
Alkoxybenzoic acids are employed in liquid crystal displays (LCDs) due to their mesogenic properties. The propoxy group’s flexibility might enable tunable phase transitions, though this requires experimental verification .
Agrochemistry
Benzoic acid derivatives are explored as herbicides and fungicides. The methyl and propoxy substituents could modulate interactions with plant enzymes, offering a pathway for novel agrochemical development.
Future Research Directions
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Synthetic Optimization: Develop high-yield, scalable synthesis protocols.
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Biological Screening: Evaluate anti-diabetic, anti-inflammatory, and antimicrobial activity in vitro and in vivo.
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Computational Modeling: Predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties using QSAR (Quantitative Structure-Activity Relationship) models.
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